

Technical Guide: 6-Bromopyridine-2,3-diamine in Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromopyridine-2,3-diamine**

Cat. No.: **B144056**

[Get Quote](#)

This technical guide provides an in-depth overview of **6-Bromopyridine-2,3-diamine**, a pivotal building block for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, synthesis, and significant applications, particularly in the formation of bioactive heterocyclic compounds.

Core Compound Data

6-Bromopyridine-2,3-diamine is a substituted pyridine derivative valued for its utility as a chemical intermediate. Its unique structure, featuring a bromine atom and two adjacent amino groups, allows for versatile chemical modifications, making it a key component in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

Property	Value	Source
CAS Number	129012-04-0	[1]
Molecular Formula	C ₅ H ₆ BrN ₃	[1]
Molecular Weight	188.03 g/mol	[1]
IUPAC Name	6-bromopyridine-2,3-diamine	[1]

Synthesis of 6-Bromopyridine-2,3-diamine

The synthesis of **6-Bromopyridine-2,3-diamine** can be achieved through a multi-step process analogous to the preparation of its isomer, 2,3-diamino-5-bromopyridine.[2][3] A plausible synthetic pathway originates from an appropriate aminopyridine precursor, involving sequential bromination, nitration, and reduction steps. The following protocol is a representative example based on established chemical transformations for similar structures.

Experimental Protocol: A Representative Multi-Step Synthesis

Step 1: Bromination of 2-Aminopyridine

- Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
- Cool the solution to below 20°C using an ice bath.
- Add a solution of bromine in acetic acid dropwise with vigorous stirring over one hour, maintaining the temperature below 20°C.
- After the addition is complete, stir the mixture for an additional period.
- Pour the reaction mixture into water and neutralize with a sodium hydroxide solution to precipitate the crude 2-amino-5-bromopyridine.
- Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry.
- Purify the crude product by washing with hot petroleum ether to remove di-substituted byproducts.

Step 2: Nitration of 2-Amino-5-bromopyridine

- In a three-necked flask immersed in an ice bath, add concentrated sulfuric acid and cool to below 5°C.
- Slowly add the 2-amino-5-bromopyridine from the previous step, ensuring the temperature does not exceed 5°C.

- Add 95% nitric acid dropwise while maintaining the temperature at 0°C.
- Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for another hour, followed by heating at 50-60°C for one hour.
- Cool the reaction mixture and pour it onto ice.
- Neutralize the solution with a 40% sodium hydroxide solution to precipitate the yellow 2-amino-5-bromo-3-nitropyridine.
- Collect the product by filtration, wash thoroughly with water, and dry.

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine to 2,3-Diamino-5-bromopyridine

- In a flask fitted with a reflux condenser, combine the 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.
- Heat the mixture on a steam bath for one hour.
- Filter the hot mixture to remove the iron, and wash the iron residue with hot 95% ethanol.
- Combine the filtrate and washings and evaporate to dryness.
- Recrystallize the residue from water with the addition of decolorizing charcoal to obtain pure 2,3-diamino-5-bromopyridine.^[2]

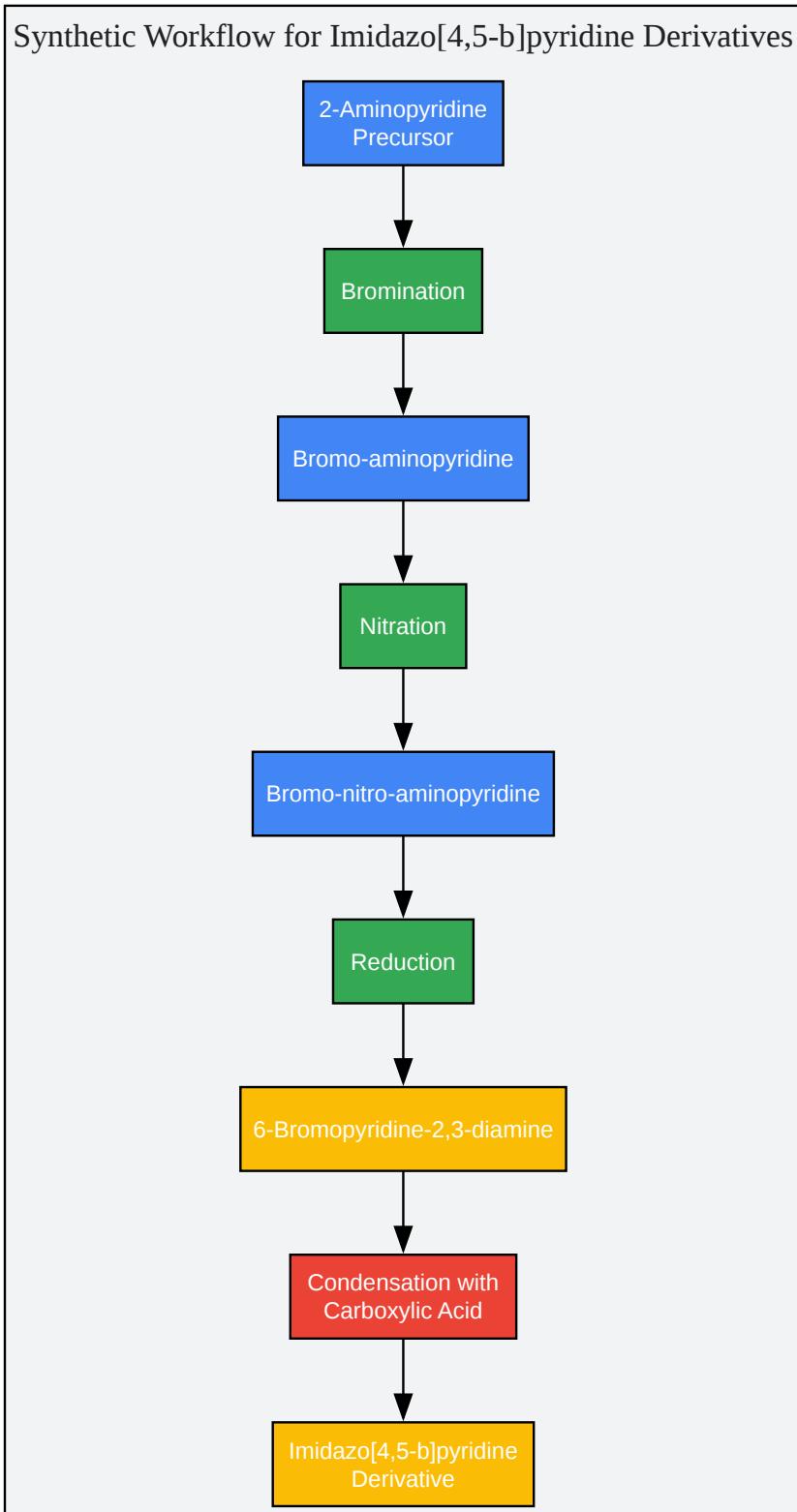
Note: The synthesis of the target compound, **6-Bromopyridine-2,3-diamine**, would follow a similar pathway, likely starting with a different aminopyridine isomer to achieve the desired substitution pattern.

Applications in Drug Discovery and Development

6-Bromopyridine-2,3-diamine is a crucial precursor in the synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds with a wide range of biological activities.^{[4][5]} These derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and immune checkpoint antagonists.

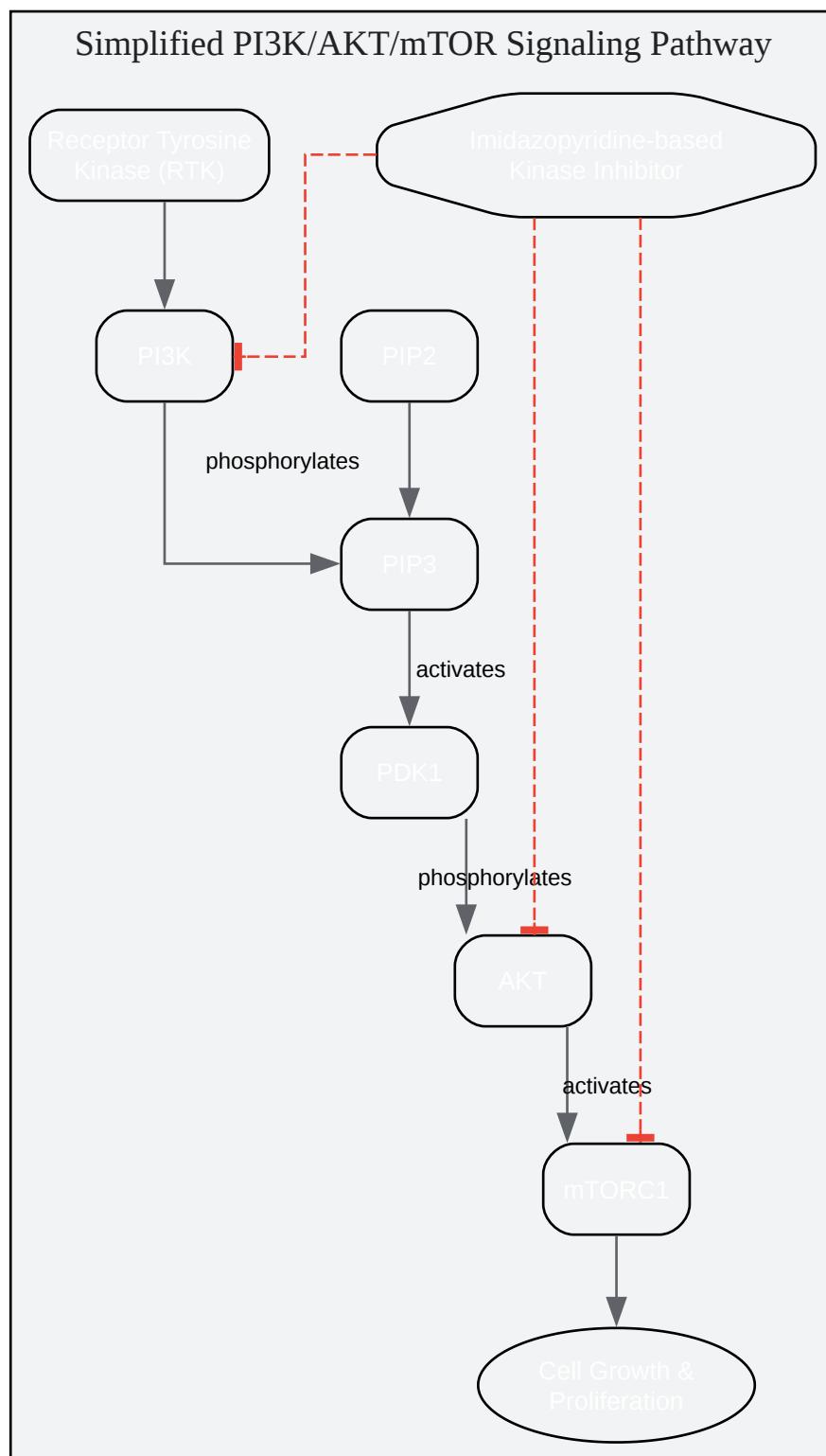
Synthesis of Imidazo[4,5-b]pyridine Derivatives

The adjacent amino groups in **6-Bromopyridine-2,3-diamine** allow for facile condensation reactions with various electrophiles to form the fused imidazole ring of the imidazo[4,5-b]pyridine scaffold.


Experimental Protocol: General Synthesis of 2-Substituted-6-bromo-1H-imidazo[4,5-b]pyridines

- A mixture of 5-Bromopyridine-2,3-diamine and a substituted aromatic carboxylic acid is refluxed in the presence of a dehydrating agent such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
- The reaction is heated for several hours.
- Upon completion, the reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent like ethyl acetate.
- The organic layer is dried and concentrated to yield the crude product.
- Purification is typically achieved by column chromatography or recrystallization to afford the desired 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives.[\[4\]](#)

This synthetic route allows for the introduction of diverse substituents at the 2-position of the imidazo[4,5-b]pyridine core, enabling the exploration of structure-activity relationships in drug discovery programs.


Visualizing Synthetic and Signaling Pathways

The following diagrams illustrate the key synthetic workflow and a relevant biological signaling pathway where derivatives of **6-Bromopyridine-2,3-diamine** may exert their effects.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for imidazo[4,5-b]pyridine derivatives.

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 22388386 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 6-Bromopyridine-2,3-diamine in Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144056#6-bromopyridine-2-3-diamine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com